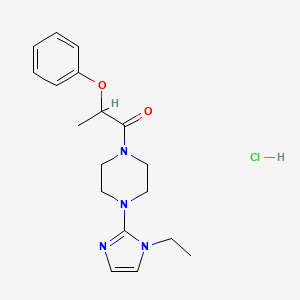![molecular formula C14H20F6N2O5 B2971930 7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid) CAS No. 2230800-02-7](/img/structure/B2971930.png)
7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)” is a salt with a molecular weight of 354.25 . Its IUPAC name is 1,7-diazaspiro [3.5]nonane bis (2,2,2-trifluoroacetate) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2.2C2HF3O2/c1-4-8-5-2-7(1)3-6-9-7;23-2(4,5)1(6)7/h8-9H,1-6H2;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Mecanismo De Acción
Target of Action
The primary target of 7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid) is the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme . NQO1 is an enzyme that is over-expressed in cancer cell lines .
Mode of Action
The compound interacts with its target, NQO1, by binding to the His194 residue of NQO1 . This binding is facilitated by the oxetane group in the compound, which offers the hydrogen bonding capacity necessary for efficient binding . This interaction enables more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .
Biochemical Pathways
Given the target of action, it can be inferred that the compound likely affects pathways involving the nqo1 enzyme, which plays a role in protection against oxidative stress and the detoxification of certain carcinogens .
Pharmacokinetics
The pharmacokinetics of 7-(Oxetan-3-yl)-2,7-diazaspiro[3The compound’s oxetane group is noted for its metabolic robustness in comparison to carbonyl alternatives , which may suggest favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Given its interaction with the nqo1 enzyme, it can be inferred that the compound may influence cellular processes related to oxidative stress and detoxification .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using OTN-TFA in lab experiments is its unique chemical structure, which makes it a useful building block for the synthesis of other compounds. However, one limitation of using OTN-TFA is its potential toxicity, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of OTN-TFA in scientific research. One potential direction is its use in the development of new drugs, particularly those that target specific enzymes. OTN-TFA may also be useful in the study of certain biological processes, such as inflammation and cytokine production. Additionally, researchers may explore the use of OTN-TFA in the synthesis of other compounds with potential applications in scientific research.
Métodos De Síntesis
The synthesis of OTN-TFA involves a multi-step process that includes the use of several chemical reagents. The first step involves the reaction of 3-oxetanone with 1,2-diaminocyclohexane to form a spirocyclic intermediate. This intermediate is then reacted with trifluoroacetic anhydride to obtain the final product, OTN-TFA.
Aplicaciones Científicas De Investigación
OTN-TFA has various applications in scientific research, including its use as a building block for the synthesis of other compounds. It has been used in the development of new drugs and as a tool for studying biological processes. OTN-TFA has been shown to have potential as an inhibitor of certain enzymes, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
7-(oxetan-3-yl)-2,7-diazaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2C2HF3O2/c1-3-12(9-5-13-6-9)4-2-10(1)7-11-8-10;2*3-2(4,5)1(6)7/h9,11H,1-8H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYQEZYYBOAYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC2)C3COC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methoxybenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2971847.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2971849.png)
![N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2971853.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-[4-(difluoromethyl)-3-fluorophenyl]methanone;hydrochloride](/img/structure/B2971855.png)




![[2-(4-Ethylanilino)-2-oxoethyl] 3,4-dichlorobenzoate](/img/structure/B2971862.png)



